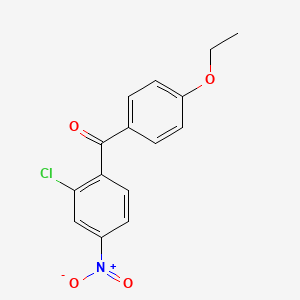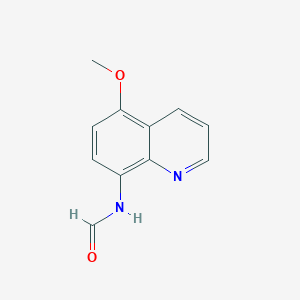
(2-chloro-4-nitrophenyl)(4-ethoxyphenyl)methanone
Descripción general
Descripción
(2-chloro-4-nitrophenyl)(4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C15H12ClNO4 and its molecular weight is 305.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.0454856 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- Clathrate Host Formation : (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone serve as clathrate hosts for benzene, with 'edge-to-face interaction' playing a key role in inclusion complex formation (Eto et al., 2011).
- Synthesis of PET Agents for Parkinson's Disease Imaging : The synthesis of a compound related to (2-chloro-4-nitrophenyl)(4-ethoxyphenyl)methanone for use as a PET imaging agent in Parkinson's disease research (Wang et al., 2017).
- Crystal Structure Analysis : Studies involving the crystal structure analysis of derivatives, indicating the significance of molecular interactions in their solid-state architectures (Sharma et al., 2019).
Pharmaceutical Applications
- Synthesis of Antiarrhythmic Drugs : The compound serves as a key intermediate in the preparation of antiarrhythmic drugs (Raja Gopal et al., 2012).
- Facilitating Enantiomerically Pure Compounds : Used in the synthesis of enantiomerically pure compounds, which are important in drug development (Zhang et al., 2014).
- Antimicrobial and Antiviral Activity : Some derivatives have been evaluated for antimicrobial and antiviral potential, indicating the scope for pharmaceutical applications (Sharma et al., 2009).
Environmental Impact
- Environmental Fate of Benzophenone Derivatives : Study on the behavior of benzophenone derivatives like (2-hydroxy-4-methoxyphenyl)-(2-hydroxyphenyl)-methanone in aqueous solutions, relevant for assessing environmental impact (Santos & Esteves da Silva, 2019).
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-2-21-12-6-3-10(4-7-12)15(18)13-8-5-11(17(19)20)9-14(13)16/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIMLLXFBMLCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5737633.png)
![7-(DIFLUOROMETHYL)-N~3~-(2-FLUOROPHENYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B5737638.png)
![N-[(E)-(4-methylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5737639.png)
![4-{5-[3-(trifluoromethyl)phenyl]-2-furoyl}morpholine](/img/structure/B5737647.png)
![N'-[(E)-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B5737652.png)

![ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5737666.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5737670.png)
![2-[(4-methylbenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5737682.png)
![S-[2-(4-biphenylylamino)-2-oxoethyl] thiocarbamate](/img/structure/B5737690.png)
![Methyl 2-[methyl-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B5737700.png)

